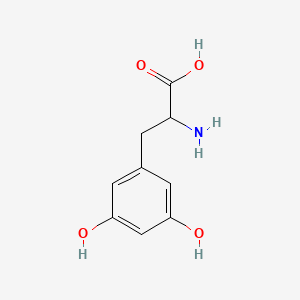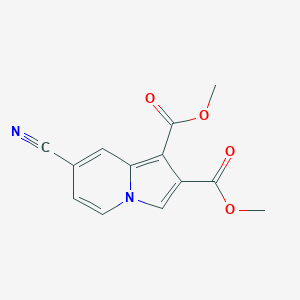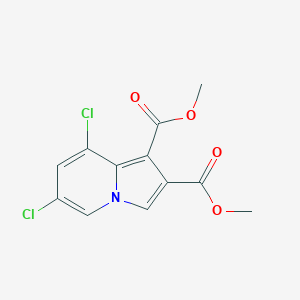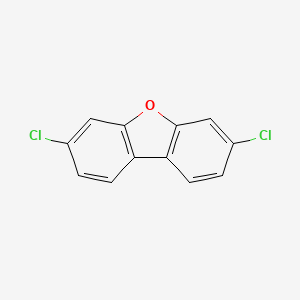
Heptan-4-yl acetate
説明
Heptan-4-yl acetate, also known as sec-heptyl acetate or 1-methylhexyl acetate, is a chemical compound with the molecular formula C9H18O2 . It is used in the pharmaceutical industry and is involved in various stages of drug discovery .
Synthesis Analysis
The synthesis of Heptan-4-yl acetate involves several steps. One approach involves the use of (+)-camphor-derived 1,3-diamines . Another method involves the synthesis of a nickel complex, bis[benzyl-2-(heptan-4-ylidene)hydrazine-1-carboxylate]bis(thiocyanato)nickel(II), which has been fully characterized .
Molecular Structure Analysis
The molecular structure of Heptan-4-yl acetate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The chemical reactions involving Heptan-4-yl acetate are complex and involve several steps. The ChemSpider database provides detailed information about these reactions .
Physical And Chemical Properties Analysis
Heptan-4-yl acetate is a colorless clear liquid . It has a molecular weight of 158.24086000 and a formula of C9H18O2 .
科学的研究の応用
1. Chromatography and Solvent Recycling
Heptan-4-yl acetate, along with other similar compounds, is significant in chromatographic purification processes. A study highlighted the use of acetone–heptane mixtures for chromatography on silica gel, which are more amenable to separation and recovery by distillation compared to the commonly used ethyl acetate–hexane mixtures. This method can reduce waste and operating costs in synthetic research and processes (Drueckhammer et al., 2013).
2. Synthetic Chemistry
In synthetic chemistry, heptan-4-yl acetate derivatives play a role in various reactions. For instance, the solvolytic rearrangement of the 2-(Δ1-cyclopentenyl)ethyl system yields products like 3-methylenecyclohexyl acetate and spiro[2.4]heptan-4-yl acetate (Closson & Kwiatkowski, 1965). Moreover, catalytic asymmetric 1,3-dipolar cycloaddition processes use compounds related to heptan-4-yl acetate for the synthesis of functional 5-aza-spiro[2,4]heptanes, valuable in drug discovery (Liu et al., 2011).
3. Biocatalysis
In biocatalysis, heptan-4-yl acetate and its derivatives have applications in enzymatic reactions. A study demonstrated the enzymatic acetylation of primary amines using lipases, where compounds like (±)-heptan-2-amine were acetylated to obtain amides. This process can be conducted under conditions like orbital shaking and microwave radiation, showcasing the versatility of these compounds in biocatalytic processes (Araújo & Porto, 2015).
4. Extraction and Purification Processes
Heptan-4-yl acetate derivatives are also useful in extraction and purification processes. For example, in the optimization of the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate, the role of heptane, a related compound, is crucial for achieving optimal yields (Jihua, 2014). Similarly, automated systems for countercurrent chromatography often use heptane/ethyl acetate/methanol/water solvent systems for the preparative purification of pharmaceutical compounds, indicating the significance of these compounds in advanced separation techniques (Bradow et al., 2015).
将来の方向性
Future research on Heptan-4-yl acetate could focus on its potential applications in the pharmaceutical industry and other fields. For example, novel bifunctional quaternary ammonium salt phase-transfer organocatalysts have been synthesized from (+)-camphor-derived 1,3-diamines . These catalysts have potential applications in electrophilic heterofunctionalizations of β-keto esters and in the Michael addition of a glycine Schiff base with methyl acrylate .
特性
IUPAC Name |
heptan-4-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(7-5-2)11-8(3)10/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGPRBLTIYFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521325 | |
| Record name | Heptan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptan-4-yl acetate | |
CAS RN |
5921-84-6 | |
| Record name | 4-Heptanol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)









